molecular formula C14H21NO3 B13756065 Benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester CAS No. 78330-01-5

Benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester

Cat. No.: B13756065
CAS No.: 78330-01-5
M. Wt: 251.32 g/mol
InChI Key: LQZCUXMVYRJPOT-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester is a chemical compound with a complex structure that includes a benzoic acid core substituted with hydroxy, methyl, and diethylaminoethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester typically involves esterification reactions. One common method is the esterification of 2-hydroxy-3-methylbenzoic acid with 2-(diethylamino)ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also a common practice to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The hydroxy and methyl groups on the aromatic ring can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-hydroxy-3-methyl-, methyl ester: Similar structure but with a methyl ester group instead of a diethylaminoethyl ester group.

    Ethyl 2-hydroxybenzoate:

    Methyl 2-hydroxybenzoate:

Uniqueness

Benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester is unique due to the presence of the diethylaminoethyl ester group, which can impart different chemical and biological properties compared to its simpler ester analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

78330-01-5

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-hydroxy-3-methylbenzoate

InChI

InChI=1S/C14H21NO3/c1-4-15(5-2)9-10-18-14(17)12-8-6-7-11(3)13(12)16/h6-8,16H,4-5,9-10H2,1-3H3

InChI Key

LQZCUXMVYRJPOT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=CC(=C1O)C

Origin of Product

United States

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